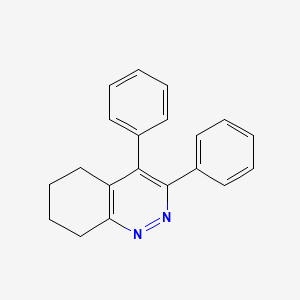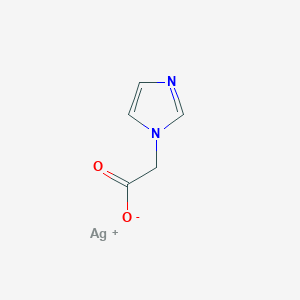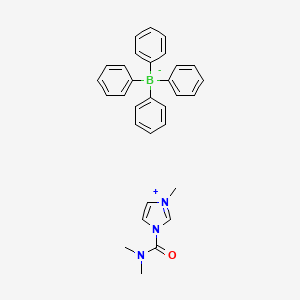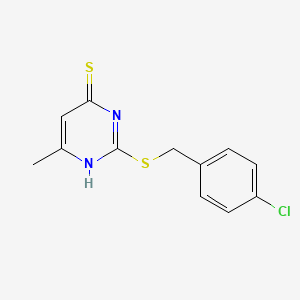
2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrimidine ring substituted with a 4-chlorobenzylthio group and a methyl group, making it a versatile molecule for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol typically involves the reaction of 4-chlorobenzyl chloride with 6-methylpyrimidine-4-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
化学反应分析
Types of Reactions
2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. Additionally, the chlorobenzyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins, thereby influencing their function.
相似化合物的比较
Similar Compounds
2-((4-Chlorobenzyl)thio)-5-nitro-1,3,4-thiadiazole: Known for its antimicrobial activity.
4-(4-Chlorobenzyl)pyridine: Used in coordination chemistry and materials science.
Uniqueness
2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol stands out due to its unique combination of a pyrimidine ring with a chlorobenzylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H11ClN2S2 |
|---|---|
分子量 |
282.8 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C12H11ClN2S2/c1-8-6-11(16)15-12(14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) |
InChI 键 |
ZNSHHKRIBCJWAB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=S)N=C(N1)SCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)
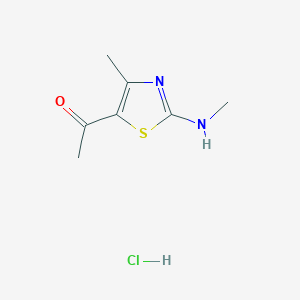
![(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B11763804.png)

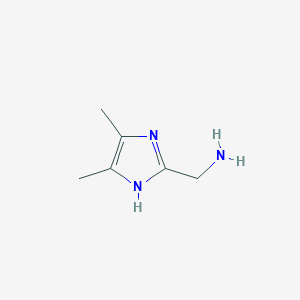
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
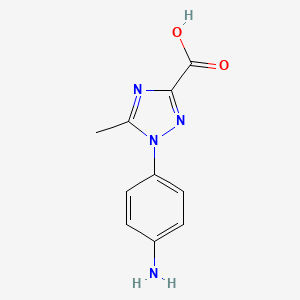
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
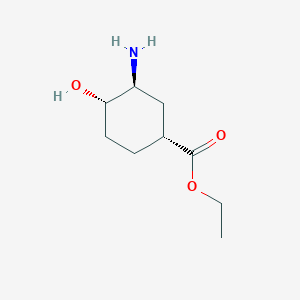
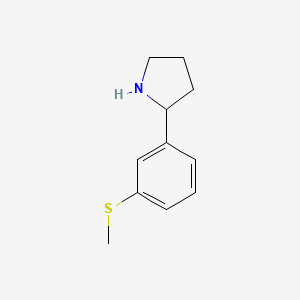
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)
